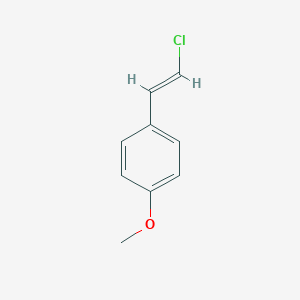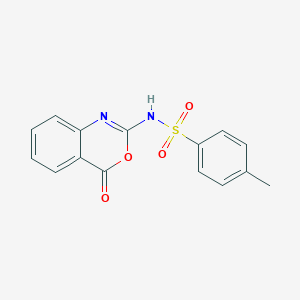
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in turmeric. It has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has gained attention in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. Curcumin also activates various signaling pathways that regulate cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Curcumin has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Curcumin also regulates various signaling pathways that are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds. Curcumin is also stable and can be easily stored. However, 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one has some limitations, including poor solubility in water and low bioavailability, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one. One direction is to develop new formulations of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one that improve its solubility and bioavailability. Another direction is to study the effects of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one in combination with other compounds or drugs. Additionally, further research is needed to understand the mechanism of action of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one and its potential therapeutic applications in various diseases.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction of 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one from turmeric, which involves the use of solvents such as ethanol and acetone. Chemical synthesis involves the reaction of various chemical compounds to form 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one, while microbial synthesis involves the use of microorganisms to produce 3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, diabetes, and cardiovascular diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
Nombre del producto |
3-(2-Hydroxyphenyl)-2-methoxy-1-phenyl-2-propen-1-one |
|---|---|
Fórmula molecular |
C16H14O3 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(Z)-3-(2-hydroxyphenyl)-2-methoxy-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-15(11-13-9-5-6-10-14(13)17)16(18)12-7-3-2-4-8-12/h2-11,17H,1H3/b15-11- |
Clave InChI |
NTRKVFVYJCJKCU-PTNGSMBKSA-N |
SMILES isomérico |
CO/C(=C\C1=CC=CC=C1O)/C(=O)C2=CC=CC=C2 |
SMILES |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
COC(=CC1=CC=CC=C1O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)






![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)

